molecular formula C16H20N2O3 B1197584 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline CAS No. 7249-78-7

2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline

Cat. No.: B1197584
CAS No.: 7249-78-7
M. Wt: 288.34 g/mol
InChI Key: DFVJTOXKLOMBAK-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is an organic compound belonging to the family of anilines, which are characterized by the presence of an amino group attached to a benzene ring. This compound is known for its unique structure, which includes multiple ethoxy groups and an aminophenoxy moiety. It has a molecular formula of C16H20N2O3 and a molecular weight of 288.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline typically involves the reaction of 2-aminophenol with ethylene oxide in the presence of a base to form 2-(2-aminophenoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide to yield the final product. The reaction conditions generally include:

    Temperature: 100°C

    Catalyst: Base such as sodium hydroxide or potassium hydroxide

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the final product. The use of automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Various substituted anilines depending on the reagents used.

Scientific Research Applications

2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of polymers and advanced materials

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it has been shown to inhibit Src kinase activity, which is involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Aminophenoxy)ethoxy]aniline
  • 2-[2-(2-Aminophenoxy)ethoxy]ethanol
  • 2-[2-(2-Aminophenoxy)ethoxy]ethoxy]phenol

Uniqueness

2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is unique due to its multiple ethoxy groups, which enhance its solubility and reactivity. This makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVJTOXKLOMBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20286389
Record name 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7249-78-7
Record name NSC45172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20286389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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